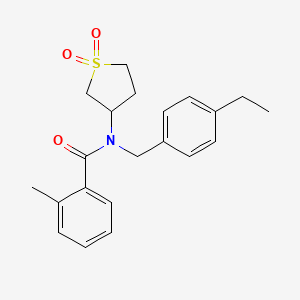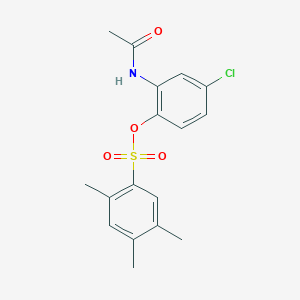![molecular formula C21H17NO3 B12127510 5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12127510.png)
5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione: 5-methyl-1-(2-naphthoxyethyl)-1H-indole-2,3-dione , is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The indole core consists of a bicyclic ring system containing a pyrrole ring fused to a benzene ring.
- The 5-methyl group is attached to the indole nitrogen.
- The 2-(naphthalen-2-yloxy)ethyl moiety extends from the indole ring, connecting to a naphthalene group via an ether linkage.
Preparation Methods
Synthetic Routes: Several synthetic methods exist for the preparation of this compound. One notable approach involves the Fischer indole synthesis . Here’s a simplified version of the synthetic route:
- Start with cyclohexanone (106) and phenylhydrazine hydrochloride (107).
- React them using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
- This yields the tricyclic indole compound (−)-108 in good yield (84% yield).
- Further transformations can lead to related compounds, such as azepinoindole 109 .
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for laboratory-scale preparation.
Chemical Reactions Analysis
Reactivity:
Oxidation: The indole nucleus can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: The naphthalene moiety allows for substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: The major products formed during these reactions include various indole derivatives, potentially with altered biological properties.
Scientific Research Applications
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Functionalization: Its unique structure allows for functionalization and modification.
Anticancer Properties: Some indole derivatives exhibit anticancer activity.
Microbial Activity: Investigation into its effects on microbes is ongoing.
Drug Development: Researchers explore its potential as a drug scaffold.
Materials Science: Indole-based materials find applications in organic electronics and sensors.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these pathways.
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-methyl-1-(2-naphthalen-2-yloxyethyl)indole-2,3-dione |
InChI |
InChI=1S/C21H17NO3/c1-14-6-9-19-18(12-14)20(23)21(24)22(19)10-11-25-17-8-7-15-4-2-3-5-16(15)13-17/h2-9,12-13H,10-11H2,1H3 |
InChI Key |
PBSLPIYJCCHTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B12127428.png)

![[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12127435.png)
![ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12127447.png)
![N-(3-methoxyphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12127456.png)

![2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B12127460.png)



![6-{(5Z)-4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12127494.png)
![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B12127499.png)

![5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride](/img/structure/B12127505.png)
